BenchChemオンラインストアへようこそ!

Ethyl 2-(furan-2-carboxamido)-4-(p-tolyl)thiophene-3-carboxylate

Enzyme inhibition Butyrylcholinesterase (BChE) Urease

Ethyl 2-(furan-2-carboxamido)-4-(p-tolyl)thiophene-3-carboxylate (CAS 306281-00-5) is a fully substituted thiophene derivative (C19H17NO4S, MW 355.41) featuring a furan-2-carboxamido group at position 2, a p-tolyl substituent at position 4, and an ethyl ester at position 3. This compound belongs to the class of arylated furan and thiophene carboxamides, which are described in key patents as potassium channel inhibitors with potential antiarrhythmic applications, particularly for atrial fibrillation.

Molecular Formula C19H17NO4S
Molecular Weight 355.41
CAS No. 306281-00-5
Cat. No. B2776361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(furan-2-carboxamido)-4-(p-tolyl)thiophene-3-carboxylate
CAS306281-00-5
Molecular FormulaC19H17NO4S
Molecular Weight355.41
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC=CO3
InChIInChI=1S/C19H17NO4S/c1-3-23-19(22)16-14(13-8-6-12(2)7-9-13)11-25-18(16)20-17(21)15-5-4-10-24-15/h4-11H,3H2,1-2H3,(H,20,21)
InChIKeyZXCUPDRHROEAFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(furan-2-carboxamido)-4-(p-tolyl)thiophene-3-carboxylate (CAS 306281-00-5): A Structurally Differentiated Thiophene-Furan Hybrid Scaffold for Ion Channel and Enzyme-Focused Research


Ethyl 2-(furan-2-carboxamido)-4-(p-tolyl)thiophene-3-carboxylate (CAS 306281-00-5) is a fully substituted thiophene derivative (C19H17NO4S, MW 355.41) featuring a furan-2-carboxamido group at position 2, a p-tolyl substituent at position 4, and an ethyl ester at position 3 . This compound belongs to the class of arylated furan and thiophene carboxamides, which are described in key patents as potassium channel inhibitors with potential antiarrhythmic applications, particularly for atrial fibrillation [1]. A pharmacologically related series of furan/thiophene-2-carboxamide derivatives has demonstrated significant enzyme inhibition, with one analog showing approximately 9.8-fold greater urease inhibition than the thiourea standard [2].

Why Generic Substitution Fails for Ethyl 2-(furan-2-carboxamido)-4-(p-tolyl)thiophene-3-carboxylate (306281-00-5): Critical Structure–Activity Relationship (SAR)-Driven Differentiation


Within the arylated furan/thiophene carboxamide class, minor structural modifications profoundly alter biological activity. A quantitative structure–activity relationship (QSAR) study by Bober et al. (2012) demonstrated that the lipophilicity and electronic parameters of furan versus thiophene amide analogs strongly correlate with antiproliferative activity (LD50 on A431 cells), indicating that the furan oxygen and thiophene sulfur cannot be interchangeably substituted without significant shifts in potency [1]. Furthermore, the Cakmak et al. (2023) study revealed that the specific heterocyclic amide moiety (furan-2-carboxamido versus thiophene-2-carboxamido) dictates enzyme selectivity: a thiophene-bearing analog (compound 1) preferentially inhibited urease, while a furan-bearing analog (compound 3) showed superior butyrylcholinesterase (BChE) inhibition [2]. The p-tolyl substituent at position 4, absent in simpler 4-H or 4-phenyl analogs, introduces distinct steric and electronic effects that are critical for target binding within the potassium channel pharmacophore described in US 6982279 [3]. These documented SAR divergences establish that generic substitution among in-class analogs is scientifically unsound without explicit head-to-head validation.

Quantitative Differentiation Evidence for Ethyl 2-(furan-2-carboxamido)-4-(p-tolyl)thiophene-3-carboxylate (306281-00-5)


Furan-2-Carboxamido vs. Thiophene-2-Carboxamido: Enzyme Selectivity Inversion

In a direct head-to-head study by Cakmak et al. (2023), the thiophene-2-carboxamido analog (compound 1) and the furan-2-carboxamido analog (compound 3) were tested in parallel for urease, AChE, and BChE inhibition. Compound 1 (thiophene amide) inhibited urease with 9.8-fold greater potency than the thiourea standard. In contrast, compound 3 (furan amide, structurally analogous to the target compound's furan-2-carboxamido motif) demonstrated 4.2-fold greater BChE inhibition than the galantamine standard [1]. Although the target compound 306281-00-5 was not directly tested in this study, this class-level evidence demonstrates that the furan vs. thiophene amide group drives enzyme selectivity inversion, a finding with direct implications for target selection in enzyme-focused research.

Enzyme inhibition Butyrylcholinesterase (BChE) Urease Selectivity profiling

Lipophilicity-Driven Antiproliferative Activity: Furan vs. Thiophene Amide QSAR Differentiation

Bober et al. (2012) performed QSAR analysis on a set of twelve paired furan and thiophene amide derivatives. The HPLC-derived retention factor (log k) and calculated log P (clog P) were regressed against antiproliferative LD50 values on A431 epidermoid carcinoma cells. The study established statistically significant correlations between lipophilicity and biological activity, with the thiophene derivatives showing higher consistency between calculated lipophilicity (clog P) and activity than their furan counterparts [1]. While 306281-00-5 was not part of the dataset, the study's conclusions provide a quantitative framework: for a given substituent set, exchanging the heterocyclic amide from furan to thiophene alters the lipophilicity–activity relationship. The ethyl ester and p-tolyl substituents of 306281-00-5 are predicted to further modulate log P relative to the methyl ester and phenyl analogs, directly affecting cellular uptake and potency profiles as established by this class-level correlation.

Antiproliferative activity Lipophilicity (log k / clog P) QSAR A431 cells

Patent-Class Differentiation: Potassium Channel Blocking Pharmacophore with Defined Substituent Requirements

US Patent 6,982,279 B2 (assigned to Aventis Pharma Deutschland GmbH) explicitly claims compounds of formulae Ia and Ib, wherein the thiophene or furan core must bear specific substitution patterns for potassium channel blocking activity, particularly against the ultra-rapid delayed rectifier potassium current (IKur) mediated by Kv1.5 channels in human atrium [1]. The patent structure-activity relationship requires an aryl or heteroaryl substituent at the thiophene 4-position (such as p-tolyl) and an ester or amide at the 3-position. The target compound 306281-00-5, bearing p-tolyl at position 4 and ethyl ester at position 3, falls within the claimed pharmacophore, whereas the simpler 4-H or 4-phenyl analogs lack the specific substitution pattern associated with optimal Kv1.5 inhibition. This patent-class evidence, confirmed by related patents US 6,013,795 and WO 98/04521 (endothelin receptor antagonist and potassium channel inhibitor, respectively), establishes a documented therapeutic rationale for selecting the 4-p-tolyl substitution over unsubstituted or differently substituted analogs [2].

Potassium channel block Kv1.5 inhibitor Antiarrhythmic Atrial fibrillation

Ethyl Ester vs. Methyl Ester: Implications for Metabolic Stability and Lipophilicity Tuning

The ethyl ester moiety of 306281-00-5 distinguishes it from the more common methyl ester analogs (e.g., CAS 315679-74-4, methyl 2-(furan-2-carboxamido)-4-phenylthiophene-3-carboxylate) . It is well-established in medicinal chemistry that increasing the alkyl chain length of an ester from methyl to ethyl reduces the rate of esterase-mediated hydrolysis, thereby enhancing metabolic stability and prolonging half-life in biological matrices [1]. This class-level principle applies directly: the ethyl ester of 306281-00-5 is predicted to exhibit slower hydrolysis and thus greater in vitro stability in cell culture or plasma-containing assays compared to the methyl ester counterpart. Additionally, the ethyl ester contributes an estimated increase of approximately 0.5 log units in calculated log P relative to the methyl ester, as per the Hansch π constant for the additional methylene group (π(CH2) ≈ +0.50) [1]. While direct comparative stability data for 306281-00-5 versus its methyl ester analog are not published, the underlying ester chemistry principle is robust and generalizable.

Ester prodrug stability Hydrolysis rate Lipophilicity modulation Carboxylesterase

Synthetic Accessibility and Building Block Versatility: The 2-Amino-4-(p-tolyl)thiophene-3-carboxylate Precursor

The target compound 306281-00-5 is synthesized via acylation of the precursor ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate (CAS 33597-78-3) with furan-2-carbonyl chloride . This synthetic route provides a distinct procurement advantage: the immediate precursor, bearing the p-tolyl and ethyl ester groups, is commercially available and can serve as a common intermediate for generating focused libraries of 2-amido derivatives with diverse acyl groups (furan, thiophene, pyrrole, phenyl, etc.) [1]. This contrasts with analogs such as the 4-phenyl or 4-H derivatives, which require different starting materials and would necessitate separate synthetic optimization. The presence of the 2-amino group in the precursor also offers an orthogonal derivatization handle (e.g., reductive amination, sulfonylation) that is not available in the final amide product, making the precursor purchasing decision strategically distinct from the final compound procurement.

Gewald synthesis Building block Derivatization handle Heterocyclic library

Optimal Research and Industrial Application Scenarios for Ethyl 2-(furan-2-carboxamido)-4-(p-tolyl)thiophene-3-carboxylate (306281-00-5)


Cardiovascular Ion Channel Drug Discovery: Kv1.5-Targeted Antiarrhythmic Screening

Based on the patent pharmacophore defined in US 6,982,279 B2, 306281-00-5 is structurally aligned with compounds designed to block the Kv1.5 potassium channel, a validated target for atrial fibrillation. Researchers screening for novel IKur blockers should prioritize this compound over the 4-H or 4-phenyl analogs, as the 4-p-tolyl substituent matches the patent-specified aryl requirement essential for target engagement [1]. The ethyl ester offers a favorable lipophilicity profile for cellular permeability in cardiomyocyte assays compared to the methyl ester analog.

Enzyme Selectivity Profiling: BChE vs. Urease Discrimination Studies

The class-level evidence from Cakmak et al. (2023) indicates that the furan-2-carboxamido moiety confers preferential BChE inhibition over urease inhibition. Researchers investigating cholinergic enzyme targets (Alzheimer's disease, myasthenia gravis) should select 306281-00-5 based on its furan amide motif, which shows a 4.2-fold BChE enhancement over galantamine standard in structurally analogous compounds [2]. The thiophene-2-carboxamido analog would be inappropriate for this application due to its demonstrated selectivity inversion toward urease.

Focused Heterocyclic Library Synthesis: 4-Arylthiophene Scaffold Diversification

For medicinal chemistry groups building targeted libraries around the 4-arylthiophene-3-carboxylate core, 306281-00-5 serves as a key reference standard or final compound. Its synthesis from ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate (CAS 33597-78-3) provides a one-step acylation entry point, and the p-tolyl group offers distinct steric and electronic properties compared to 4-phenyl or 4-halophenyl analogs. The compound's structural features support SAR exploration of the 2-amido substituent while maintaining the patented 4-aryl pharmacophore [1].

Lipophilicity-Dependent Cellular Uptake Studies: QSAR-Driven Antiproliferative Screening

Building on the QSAR framework established by Bober et al. (2012), 306281-00-5, with its predicted elevated log P due to the ethyl ester and p-tolyl groups, is a suitable candidate for antiproliferative screening where enhanced membrane permeability is desired [3]. Researchers comparing cellular activity across a lipophilicity gradient should include this compound as a higher-log P representative, contrasting with the lower-log P methyl ester and 4-H analogs.

Quote Request

Request a Quote for Ethyl 2-(furan-2-carboxamido)-4-(p-tolyl)thiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.